molecular formula C34H54O8 B12426910 (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside

(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside

Cat. No.: B12426910
M. Wt: 590.8 g/mol
InChI Key: CKJZKFPVVUQBMB-BIYBYZBUSA-N
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Description

(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside is a complex steroidal glycoside. This compound is characterized by its unique structure, which includes a steroid backbone with an epidioxy group and a glucopyranoside moiety. It is found in certain fungi and plants and has attracted interest due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside typically involves multiple steps, starting from ergosterol. The key steps include:

    Oxidation: Ergosterol is oxidized to introduce the epidioxy group.

    Glycosylation: The hydroxyl group at the 3-position is glycosylated using a glucopyranosyl donor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. biotechnological methods involving the cultivation of fungi or plants that naturally produce this compound can be employed. Extraction and purification processes are then used to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The epidioxy group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the epidioxy group.

    Substitution: The glucopyranoside moiety can be substituted with other sugar units.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Glycosyl donors and catalysts like Lewis acids.

Major Products Formed

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of reduced steroidal compounds.

    Substitution: Formation of various glycoside derivatives.

Scientific Research Applications

(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a model compound to study steroidal glycosides.

    Biology: Investigated for its potential role in fungal and plant metabolism.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Steroid Receptors: Modulating the activity of steroid hormone receptors.

    Inhibiting Enzymes: Inhibiting key enzymes involved in inflammatory pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ergosterol: The precursor to (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside.

    Ergosterol Peroxide: Another oxidized derivative of ergosterol.

    Steroidal Glycosides: A broad class of compounds with similar glycosidic linkages.

Uniqueness

This compound is unique due to its specific epidioxy group and glucopyranoside moiety, which confer distinct biological activities compared to other steroidal glycosides.

Properties

Molecular Formula

C34H54O8

Molecular Weight

590.8 g/mol

IUPAC Name

2-[[(1S,6R,10R,15S)-5-(5,6-dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31-,32-,33-,34+/m1/s1

InChI Key

CKJZKFPVVUQBMB-BIYBYZBUSA-N

Isomeric SMILES

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C

Origin of Product

United States

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